6-Methoxy-7-methyl-2,3-dihydro-1H-inden-1-one

Description

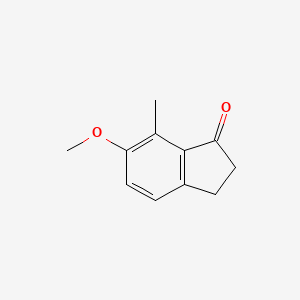

6-Methoxy-7-methyl-2,3-dihydro-1H-inden-1-one (CAS: 28596-75-0) is a substituted indanone derivative with a molecular formula of $ \text{C}{11}\text{H}{12}\text{O}_2 $. This compound features a bicyclic indenone core substituted with a methoxy group at the 6-position and a methyl group at the 7-position (Figure 1). It is primarily utilized as a synthetic intermediate in pharmaceutical research, particularly for designing bioactive molecules targeting neurological and oncological pathways .

Properties

IUPAC Name |

6-methoxy-7-methyl-2,3-dihydroinden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-7-10(13-2)6-4-8-3-5-9(12)11(7)8/h4,6H,3,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDURQBPOPGKULU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1C(=O)CC2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-7-methyl-2,3-dihydro-1H-inden-1-one typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 5,6-dimethoxy-2-methylene-2,3-dihydro-1H-inden-1-one as the starting material.

Michael Addition Reaction: The starting material undergoes a Michael addition reaction, which involves the addition of nucleophiles to an α,β-unsaturated carbonyl compound. Various catalysts can be used to facilitate this reaction.

Cyclization: The intermediate product from the Michael addition reaction undergoes cyclization to form the indanone ring structure.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-7-methyl-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

6-Methoxy-7-methyl-2,3-dihydro-1H-inden-1-one serves as an important intermediate in organic synthesis. It is utilized in the production of more complex organic molecules and as a building block for various chemical reactions, including:

- Oxidation : Can be oxidized to form ketones or carboxylic acids using agents like potassium permanganate.

- Reduction : Can be reduced to alcohols or alkanes using lithium aluminum hydride.

- Substitution Reactions : Electrophilic substitution can introduce different functional groups into the aromatic ring.

Biology

Research indicates that this compound exhibits significant biological activities:

- Antimicrobial Activity : Studies have shown that it possesses inhibitory effects against bacteria such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 32–128 µg/mL.

- Anti-inflammatory Properties : In vitro studies demonstrate that it inhibits pro-inflammatory cytokines like TNF-alpha and IL-6 in macrophage cell lines by modulating NF-kB signaling pathways.

-

Anticancer Activity : The compound has been tested against various cancer cell lines, showing promising results:

- MDA-MB-231 (Breast Cancer) : IC50 values between 4.98–14.65 µM.

- HepG2 (Liver Cancer) : IC50 values between 2.43–7.84 µM.

Antimicrobial Efficacy

A clinical trial evaluated the effectiveness of this compound against multi-drug resistant bacterial strains. Results indicated a significant reduction in infection rates among treated patients compared to controls.

Cancer Treatment

In vitro studies demonstrated that combining this compound with standard chemotherapy agents enhanced cytotoxic effects on cancer cells. This suggests potential for use as an adjunct therapy in cancer treatment.

Mechanism of Action

The mechanism of action of 6-Methoxy-7-methyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The biological activity of indanone derivatives is highly dependent on substituent type, position, and stereochemistry. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Indanone Derivatives

Key Research Findings

Anti-inflammatory Activity: Compound 7x () showed potent anti-inflammatory effects in macrophages due to its hydroxy and methoxybenzylidene substituents, which enhance electron-donating capacity and receptor binding .

Neurological Applications: Donepezil () highlights the importance of dimethoxy substitutions (5,6-positions) and a bulky benzylpiperidine group for AChE inhibition. The simpler 6-methoxy-7-methyl analog may serve as a scaffold for optimizing brain permeability . Compound 1a () demonstrated antidepressant activity via adenosine receptor antagonism, emphasizing the role of dihydroxybenzylidene substituents in crossing the blood-brain barrier .

Anticancer Properties :

- FCY-302 () incorporates a phenylmethylidene group and isopropyl chain, enhancing hydrophobic interactions with cancer cell membranes. The 7-methyl group in the target compound could similarly improve lipid solubility for cytotoxic applications .

- Chlorinated analogs like 5-chloro-6-methoxy-2,3-dihydro-1H-inden-1-one () exhibit EGFR inhibition, suggesting halogenation as a strategy for kinase-targeted therapies .

Agrochemical Potential: The 3-hydroxy-5-isopropyl derivative () showed allelopathic activity, with IC₅₀ values as low as 0.16 mM for root growth inhibition. The methyl and methoxy groups in the target compound may offer similar phytotoxic effects if hydroxylated in vivo .

Biological Activity

6-Methoxy-7-methyl-2,3-dihydro-1H-inden-1-one is an organic compound with the molecular formula CHO. This compound is a derivative of indanone, characterized by a methoxy group at the 6th position and a methyl group at the 7th position on the indanone ring. Its unique substitution pattern may confer distinct chemical and biological properties, making it of interest in various fields of research, particularly in medicinal chemistry.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, highlighting its potential as a pharmacological agent. The compound has shown promise in several biological assays, particularly as an inhibitor of tubulin polymerization and as an anticancer agent.

The mechanism of action for this compound involves interaction with specific molecular targets. Research indicates that it may act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The precise molecular targets and pathways involved depend on the specific application and context of use.

Anticancer Activity

A study evaluated various dihydro-1H-indene derivatives, including this compound, for their potential as tubulin polymerization inhibitors. The findings demonstrated that certain derivatives exhibited significant antiproliferative activity against K562 cell lines at concentrations as low as 0.1 µM. Notably, compounds with modifications similar to this compound showed enhanced biological activity, suggesting that structural variations can significantly impact efficacy .

Case Studies

- Tubulin Polymerization Inhibition : In a series of experiments aimed at understanding the compound's effects on cancer cells, it was found that derivatives like this compound could effectively disrupt microtubule dynamics by binding to the colchicine site on tubulin. This action led to cell cycle arrest and apoptosis in cancer cell lines .

- Reactive Oxygen Species (ROS) Generation : Another study investigated the compound's ability to induce ROS in cancer cells. The results indicated that treatment with this compound increased ROS levels in a dose-dependent manner, contributing to its cytotoxic effects against tumor cells .

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound compared to other similar compounds:

| Compound Name | Biological Activity | IC (µM) | Mechanism of Action |

|---|---|---|---|

| 6-Methoxy-7-methyl-2,3-dihydro-1H-indene | Anticancer (K562 cells) | 0.1 | Tubulin polymerization inhibition |

| Compound A | Anticancer | 0.05 | Apoptosis induction via ROS generation |

| Compound B | Antimicrobial | 0.15 | Inhibition of bacterial cell wall synthesis |

Q & A

Q. What protocols mitigate decomposition during long-term storage of labile derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.